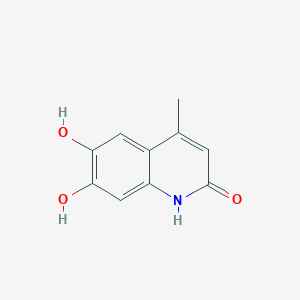

6,7-dihydroxy-4-methyl-1,2-dihydroquinolin-2-one

Description

6,7-Dihydroxy-4-methyl-1,2-dihydroquinolin-2-one is a quinolinone derivative featuring hydroxyl groups at positions 6 and 7, a methyl group at position 4, and a ketone at position 2. Quinolinones are heterocyclic compounds with applications in medicinal chemistry due to their bioactivity, including antimicrobial, anticancer, and anti-inflammatory effects .

The hydroxyl groups at positions 6 and 7 distinguish this compound from methoxy-substituted analogs (e.g., 6,7-dimethoxy-4-methyl-1,2-dihydroquinolin-2-one, CAS 88636-77-5).

Properties

IUPAC Name |

6,7-dihydroxy-4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-5-2-10(14)11-7-4-9(13)8(12)3-6(5)7/h2-4,12-13H,1H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAJFTVUZYRAIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=CC(=C(C=C12)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydroxy-4-methyl-1,2-dihydroquinolin-2-one typically involves the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates in the presence of POCl3 or diphenyl ether . Another method involves the reaction of 4-methyl-6,7-dihydroxycoumarin with triflic anhydride in the presence of triethylamine to afford bis(triflate) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

6,7-dihydroxy-4-methyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted quinolinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6,7-dihydroxy-4-methyl-1,2-dihydroquinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dihydroxy-4-methyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups at the 6 and 7 positions play a crucial role in its biological activity, allowing it to interact with enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6,7-Dimethoxy-4-methyl-1,2-dihydroquinolin-2-one (CAS 88636-77-5)

- Structure : Methoxy groups at positions 6 and 7 instead of hydroxyl.

- Properties :

- Applications : Methoxy groups are common in drug design for balancing lipophilicity and metabolic stability .

6-Hydroxy-3,4-dihydro-1H-quinolin-2-one (CAS 54197-66-9)

- Structure : Single hydroxyl group at position 6 and a saturated 3,4-dihydro ring.

- Properties :

- Molecular weight: 163.17 g/mol.

- Polar functional groups may enhance solubility compared to methoxy analogs.

- Synthetic Relevance : Used as an intermediate in pharmaceutical synthesis (e.g., antihypertensive agents) .

3-Amino-6,7-dimethoxy-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one (CAS 249737-01-7)

- Structure: Contains amino, trifluoromethyl, and dimethoxy substituents.

- Properties :

- Molecular weight: 288.22 g/mol.

- The trifluoromethyl group enhances electronegativity and metabolic resistance.

- Applications : Studied for kinase inhibition and anticancer activity .

4-Methyl-1,2-dihydroquinolin-2-one Derivatives with Triazole Moieties

- Structure : Triazole groups introduced via click chemistry (e.g., compound 8f in ).

- Properties :

- Enhanced bioactivity due to triazole’s ability to participate in hydrogen bonding and π-π interactions.

- Applications : Explored for antimicrobial and antitumor properties .

Comparative Analysis Table

Key Research Findings

- Synthetic Methods: Quinolinones are often synthesized via multicomponent reactions (MCRs) or catalytic hydrogenation. For example, L-proline catalysis enables efficient synthesis of pyrano-fused quinolinones ().

- Biological Activity: Hydroxy and amino substituents correlate with enhanced binding to biological targets. For instance, trifluoromethyl groups improve pharmacokinetic profiles in kinase inhibitors .

- Thermal Properties: Methoxy-substituted quinolinones exhibit higher boiling points than hydroxy analogs, reflecting stronger van der Waals interactions .

Biological Activity

6,7-Dihydroxy-4-methyl-1,2-dihydroquinolin-2-one (commonly referred to as DHQ) is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

DHQ is characterized by its unique quinoline structure, which contributes to its biological activity. The presence of hydroxyl groups at positions 6 and 7 enhances its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of DHQ. For instance, a study demonstrated that derivatives of quinoline compounds, including DHQ, exhibited significant anti-proliferative effects against various cancer cell lines. Specifically, one derivative showed an IC50 value of 1.2 µM against MCF-7 breast cancer cells and 1.4 µM against Panc-1 pancreatic cancer cells . The mechanism involved cell cycle arrest at the G2/M phase and induction of apoptosis as indicated by increased levels of pro-apoptotic markers such as Caspase-3 and BAX .

Antimicrobial Activity

DHQ has also been investigated for its antimicrobial properties. Preliminary results indicate that it may exhibit activity against certain bacterial strains. The specific mechanisms by which DHQ exerts its antimicrobial effects are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Antioxidant Activity

The antioxidant capacity of DHQ has been explored in various studies. Compounds with similar structures have shown significant free radical scavenging abilities, which may contribute to their protective effects against oxidative stress-related diseases . The hydroxyl groups in DHQ are believed to play a crucial role in this activity.

The biological activity of DHQ can be attributed to several mechanisms:

- Enzyme Inhibition : DHQ may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Cell Cycle Modulation : By inducing cell cycle arrest, DHQ prevents the replication of cancer cells.

- Apoptosis Induction : Activation of apoptotic pathways through intrinsic and extrinsic mechanisms has been observed in cells treated with DHQ derivatives .

Case Studies

A notable case study involved the synthesis and evaluation of various quinoline derivatives, including DHQ. These compounds were tested for their cytotoxic effects on different cancer cell lines, revealing that modifications to the quinoline structure significantly influenced their biological activity. The most active compounds were further analyzed for their apoptotic effects using flow cytometry techniques .

Data Summary

The following table summarizes key findings from studies on the biological activity of DHQ:

| Activity | Cell Line/Organism | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 1.2 | Cell cycle arrest, apoptosis |

| Anticancer | Panc-1 | 1.4 | Cell cycle arrest, apoptosis |

| Antimicrobial | Various bacteria | Not specified | Membrane disruption |

| Antioxidant | In vitro assays | Not specified | Free radical scavenging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.